1-[5-(Ethylamino)-4-nitrothiophen-2-yl]ethanone
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Overview
Description
1-[5-(Ethylamino)-4-nitrothiophen-2-yl]ethanone is a synthetic organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethylamino group and a nitro group attached to the thiophene ring, along with an ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[5-(Ethylamino)-4-nitrothiophen-2-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of thiophene to introduce the nitro group, followed by the introduction of the ethylamino group through nucleophilic substitution. The final step involves the formation of the ethanone moiety through acylation reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[5-(Ethylamino)-4-nitrothiophen-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(Ethylamino)-4-nitrothiophen-2-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(Ethylamino)-4-nitrothiophen-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The ethylamino group may interact with biological receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[5-(Ethylamino)-4-nitrothiophen-2-yl]ethanone can be compared with other thiophene derivatives such as:
- 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone These compounds share similar structural features but differ in the substituents attached to the thiophene ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound in terms of its specific applications and properties.
Properties
Molecular Formula |
C8H10N2O3S |
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Molecular Weight |
214.24 g/mol |
IUPAC Name |
1-[5-(ethylamino)-4-nitrothiophen-2-yl]ethanone |
InChI |
InChI=1S/C8H10N2O3S/c1-3-9-8-6(10(12)13)4-7(14-8)5(2)11/h4,9H,3H2,1-2H3 |
InChI Key |
OWIAPOILUMPHHP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(S1)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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